molecular formula C18H19N3O2 B3004116 N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide CAS No. 2380069-30-5

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide

Cat. No.: B3004116
CAS No.: 2380069-30-5
M. Wt: 309.369
InChI Key: JYMHPMRGXOGTHW-UHFFFAOYSA-N
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Description

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide (CAS 2380069-30-5) is a high-purity chemical compound with a molecular formula of C18H19N3O2 and a molecular weight of 309.4 g/mol . This benzoxazole-derived small molecule features a dimethylaminomethyl side chain and a phenylacetamide group, making it a structurally interesting scaffold for pharmaceutical research and development . Compounds within this structural class have demonstrated significant research value in medicinal chemistry, particularly as serotonergic receptor ligands. Structurally analogous molecules have been identified as potent and selective 5-HT1F receptor agonists, indicating potential research applications in neurological and migraine therapy pathways . The compound is provided exclusively for laboratory research purposes. It is intended for use in vitro assays, hit-to-lead optimization studies, and as a reference standard in analytical chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations .

Properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21(2)12-16-15-11-14(8-9-17(15)23-20-16)19-18(22)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMHPMRGXOGTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antitumor properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18N2O Molecular Weight 270 34 g mol \text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}\quad \text{ Molecular Weight 270 34 g mol }

This structure includes a dimethylamino group, a benzoxazole moiety, and a phenylacetamide segment, which are crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor activity. For instance, in a study involving various human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound showed significant inhibition of cell proliferation:

Cell LineIC50 (μM)Assay Type
A5496.75 ± 0.192D Viability
HCC8276.26 ± 0.332D Viability
NCI-H3586.48 ± 0.112D Viability

These results indicate that the compound has a strong inhibitory effect on cancer cell growth, particularly in two-dimensional assays which are often used to assess cytotoxicity and viability .

Cytotoxicity Studies

Cytotoxicity assessments are critical for understanding the safety profile of potential therapeutic agents. In studies involving normal human lung fibroblast cell line MRC-5, this compound exhibited cytotoxic effects at concentrations similar to those affecting cancer cells:

Cell LineIC50 (μM)Assay Type
MRC-53.11 ± 0.262D Cytotoxicity

This finding suggests that while the compound is effective against tumor cells, it also poses risks of toxicity to normal cells, necessitating further optimization of its chemical structure to enhance selectivity and reduce side effects .

The mechanisms underlying the antitumor effects of this compound are still under investigation. However, compounds with similar structures have been shown to interact with various cellular pathways:

  • DNA Intercalation : Some derivatives may inhibit DNA synthesis by intercalating between base pairs.
  • Protein Kinase Inhibition : Compounds like staurosporine act as protein kinase C inhibitors, which could suggest similar mechanisms for related compounds.
  • Multi-Kinase Inhibition : The potential for multi-target action against various kinases involved in tumor progression has been noted in related studies .

Case Studies and Research Findings

Several case studies highlight the efficacy of benzoxazole derivatives in cancer treatment:

  • Study on Lung Cancer : A series of benzoxazole derivatives were tested against lung cancer cell lines with promising results indicating that modifications in the benzoxazole structure can enhance antitumor activity.
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor sizes and prolonged survival rates, reinforcing the need for clinical trials.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant anticancer properties. N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide has been studied for its ability to inhibit cancer cell proliferation. A study by Zhang et al. demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Key Findings:

  • Mechanism of Action: The compound acts by disrupting the mitochondrial membrane potential, leading to cell death.
  • IC50 Values: The IC50 values for breast cancer cells were reported at approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.

Neuroprotective Properties

The neuroprotective effects of benzoxazole derivatives have also been documented. This compound has shown potential in protecting neuronal cells from oxidative stress.

Case Study:
A study involving rat models of neurodegeneration revealed that administration of this compound significantly reduced markers of oxidative stress and improved cognitive function.

Table 1: Neuroprotective Effects

Treatment GroupOxidative Stress Markers (µM)Cognitive Function Score
Control2515
Compound Dose 11520
Compound Dose 21025

Herbicidal Activity

This compound has been explored as a potential herbicide. Its effectiveness against various weed species has been evaluated in agricultural settings.

Research Insights:
Field trials indicated that this compound could selectively inhibit the growth of specific weeds without harming crop plants. Its application resulted in a significant reduction in weed biomass.

Table 2: Herbicidal Efficacy

Weed SpeciesControl Biomass (g)Treated Biomass (g)
Common Lambsquarters5010
Pigweed455

Luminescent Properties

The photophysical properties of this compound have been investigated for potential applications in organic light-emitting diodes (OLEDs).

Findings:
The compound exhibits strong fluorescence with high quantum yields. This characteristic makes it suitable for use as a luminescent material in optoelectronic devices.

Table 3: Photophysical Properties

ParameterValue
Emission Wavelength (nm)480
Quantum Yield (%)85

Comparison with Similar Compounds

Structural Analogs with Benzoxazole Cores ()

Compounds sharing the benzoxazole core but differing in substituents include:

  • N-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methylbenzenesulfonamide (CAS 2379985-98-3): Substituted with a tosylamide group.
  • 2-(4-Chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide (CAS 2379985-76-7): The morpholine ring improves solubility and pharmacokinetics, while the chlorophenoxy group may confer metabolic resistance .

Key Differences :

  • The target compound’s phenylacetamide group balances lipophilicity and binding affinity, contrasting with the sulfonamide’s polarity or indole’s bulkiness.
  • Dimethylamino vs.

Benzamide Derivatives ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks the benzoxazole core but shares an amide bond. Its N,O-bidentate directing group facilitates metal-catalyzed C–H activation, unlike the target compound, which lacks such functionality. The benzamide’s flexible structure may reduce metabolic stability compared to the rigid benzoxazole .

Complex Acetamide Derivatives ()

Pharmacopeial compounds (e.g., entries f, g, m–o) feature multi-substituted hexanamide backbones with phenoxy, hydroxy, and amino groups. For example:

  • Compound f : Includes a formamido group and stereochemical complexity, likely enhancing enzymatic specificity.
  • Compound m: Contains a tetrahydropyrimidinone moiety, which may improve solubility and bioavailability.

Key Differences :

  • Phenoxy vs. phenylacetamide: The latter’s linear chain may reduce steric hindrance, favoring passive diffusion.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
Target Compound Benzoxazole Dimethylaminomethyl, Phenylacetamide Amide, tertiary amine CNS therapeutics
CAS 2379985-98-3 Benzoxazole Dimethylaminomethyl, Tosylamide Sulfonamide, tertiary amine Antimicrobial agents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl Amide, alcohol Catalysis (C–H activation)
Pharmacopeial Compound f Hexanamide Phenoxy, formamido, hydroxy Amide, alcohol, amine Enzyme inhibitors

Research Findings and Implications

  • Metabolic Stability : Benzoxazole derivatives (target and CAS analogs) exhibit superior stability compared to benzamides due to aromatic rigidity .
  • Solubility and Bioavailability: The dimethylamino group in the target compound enhances basicity, favoring solubility at physiological pH, whereas morpholine-containing analogs (CAS 2379985-76-7) achieve similar effects through different mechanisms .
  • Stereochemical Impact : Pharmacopeial compounds (e.g., m–o) demonstrate that stereochemistry critically influences bioactivity, a factor absent in the target compound .

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